Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate is a complex organic compound that features a boronic ester group
Preparation Methods
The synthesis of Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate and pinacol.
Reaction Conditions: The reaction involves the use of reagents such as catecholborane and solvents like tetrahydrofuran (THF).
Chemical Reactions Analysis
Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions: Reagents such as palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Scientific Research Applications
Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Biological Studies: It is employed in the study of biological pathways and mechanisms, aiding in the understanding of various biochemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other boronic ester-containing compounds:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar in structure but differs in the heterocyclic ring system.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a pyridine ring instead of a pyrrolo[2,3-c]pyridine ring.
Properties
Molecular Formula |
C20H28BN3O5 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C20H28BN3O5/c1-12(25)23-16-9-13-14(21-28-19(5,6)20(7,8)29-21)11-24(15(13)10-22-16)17(26)27-18(2,3)4/h9-11H,1-8H3,(H,22,23,25) |
InChI Key |
RCBIRRCRXWBRLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)NC(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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